molecular formula C19H20N2O3 B2659981 2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922951-06-2

2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

カタログ番号: B2659981
CAS番号: 922951-06-2
分子量: 324.38
InChIキー: CMGMDSMQLHWJIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .

科学的研究の応用

Enantioselective Synthesis

  • Enantioselective Synthesis Applications : A study by Calvez, Chiaroni, and Langlois (1998) explored the enantioselective synthesis of 2,3-disubstituted piperidines using N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, a process relevant to the development of pharmaceuticals and organic compounds (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

  • Neuroleptic Activity in Benzamides : Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) synthesized benzamides as potential neuroleptics, investigating their inhibitory effects on apomorphine-induced behavior in rats. This research has implications for developing new treatments for psychosis (Iwanami et al., 1981).

Synthesis of Radiopharmaceutical Precursors

  • Radiopharmaceutical Synthesis : Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Hoof, and Janssen (1990) focused on the synthesis of (S)-BZM, a precursor for radiopharmaceuticals, demonstrating its application in diagnostic imaging (Bobeldijk et al., 1990).

Novel Heterocyclic Systems

  • Development of Heterocyclic Compounds : Deady and Devine (2006) explored the synthesis of novel annulated products from aminonaphthyridinones, contributing to the field of organic chemistry and drug development (Deady & Devine, 2006).

Serotonin Receptor Agonists

  • Gastrointestinal Motility Agents : Sonda, Kawahara, Murozono, Sato, Asano, and Haga (2003) synthesized benzamide derivatives as serotonin 4 receptor agonists, aiming to improve gastrointestinal motility. Such research is vital for developing new therapies for gastrointestinal disorders (Sonda et al., 2003).

QSAR Modeling in Drug Development

  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Samanta, Debnath, Gayen, Ghosh, Basu, Srikanth, and Jha (2005) performed QSAR modeling on dopamine D2 receptor antagonists, important for understanding and predicting the activity of potential drug molecules (Samanta et al., 2005).

将来の方向性

The future directions for “2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can guide medicinal chemists in the development of clinically active drugs for the treatment of human diseases .

特性

IUPAC Name

2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-9-10-14(12-16(13)21-11-5-8-18(21)22)20-19(23)15-6-3-4-7-17(15)24-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGMDSMQLHWJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。